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Compound of Interest

Ethyl 5-fluoro-2-
Compound Name:
methoxybenzoylformate

Cat. No.: B1604387

An In-Depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: Properties,
Synthesis, and Applications

Executive Summary: Ethyl 5-fluoro-2-methoxybenzoylformate is a specialized organic
compound whose structural motifs—an a-ketoester and a substituted phenyl ring—suggest
significant utility as an intermediate in high-value chemical synthesis, particularly within the
pharmaceutical industry. Its precursor, 5-fluoro-2-methoxybenzoic acid, is a known key starting
material for the synthesis of Pirtobrutinib, a targeted therapy for certain cancers.[1] This guide
provides a comprehensive technical overview of Ethyl 5-fluoro-2-methoxybenzoylformate,
synthesizing available data with established chemical principles to serve as a resource for
researchers, medicinal chemists, and drug development professionals. We will explore its
chemical and physical properties, propose a logical synthetic pathway, detail methods for its
analytical characterization, discuss its chemical reactivity, and outline essential safety and
handling protocols.

Chemical Identity and Core Properties

Ethyl 5-fluoro-2-methoxybenzoylformate, identified by CAS Number 873548-10-8, is a
complex molecule featuring a benzoylformate core.[2] This structure combines an aromatic
ketone and an ethyl ester, separated by a single carbon-carbon bond, creating a highly
functionalized and reactive a-ketoester system.

Table 1: Chemical Identifiers and Properties
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Property Value Source
CAS Number 873548-10-8 [2]
Molecular Formula C11H11FO4 [2]
Molecular Weight 226.20 g/mol [2]

ethyl 2-(5-fluoro-2-
IUPAC Name N/A
methoxyphenyl)-2-oxoacetate

Not publicly available; likely an
Appearance ) ) ) Inferred
oil or low-melting solid

Boiling Point Data not available [2]
Melting Point Data not available [2]
Density Data not available [2]

| Storage | Sealed in a dry place at room temperature. |[2] |
Chemical Structure:

Figure 1. Chemical Structure of Ethyl 5-fluoro-2-methoxybenzoylformate.

Synthesis and Manufacturing

While specific manufacturing protocols for Ethyl 5-fluoro-2-methoxybenzoylformate are
proprietary, a chemically sound and efficient synthesis can be proposed starting from the
commercially available 5-fluoro-2-methoxybenzoic acid. This pathway leverages well-
established organometallic chemistry and is designed for scalability and purity.

The proposed logic involves converting the starting benzoic acid into a more reactive species,
such as an acid chloride, which can then be coupled with an appropriate reagent to introduce
the second carbonyl group before esterification. A more direct and modern approach involves
the reaction of an organometallic intermediate with an oxalate ester.
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Caption: Proposed synthetic workflow for Ethyl 5-fluoro-2-methoxybenzoylformate.

Protocol 1: Proposed Synthesis via Organometallic
Intermediate

This protocol describes a hypothetical but robust method. The causality behind these steps is
crucial: the initial deprotonation of the benzoic acid is followed by a directed ortho-metalation,
which is then quenched with diethyl oxalate to form the desired a-ketoester.

Materials:

5-Fluoro-2-methoxybenzoic acid

e n-Butyllithium (n-BuLi), 2.5 M in hexanes
» Diethyl oxalate

¢ Anhydrous Tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

» Saturated sodium bicarbonate solution
 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
o Ethyl acetate (EtOAC)

e Hexanes

Step-by-Step Methodology:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1604387?utm_src=pdf-body-img
https://www.benchchem.com/product/b1604387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-
neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
with 5-fluoro-2-methoxybenzoic acid (1.0 eq).

» Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the
solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to
control the exothermic lithiation reaction and prevent side reactions.

e Lithiation: Slowly add n-Butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining
the internal temperature below -70 °C. The first equivalent deprotonates the carboxylic acid,
while the second performs the ortho-lithiation directed by the methoxy group. Stir the
resulting slurry for 2 hours at -78 °C.

» Ketoester Formation: In a separate flask, prepare a solution of diethyl oxalate (1.5 eq) in
anhydrous THF. Add this solution dropwise to the organometallic slurry at -78 °C. Allow the
reaction to stir for an additional 3 hours at this temperature, then warm slowly to room
temperature overnight. Rationale: Using an excess of the electrophile ensures complete
consumption of the highly reactive organolithium intermediate.

¢ Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCI at 0 °C until
the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x).

 Purification: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSOQea, filter, and
concentrate under reduced pressure.

e Final Product: The crude product can be purified via column chromatography on silica gel
(using a hexane/ethyl acetate gradient) to yield pure Ethyl 5-fluoro-2-
methoxybenzoylformate.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic techniques provides a
self-validating system for identity and purity assessment. While specific spectra are not publicly
available, the expected data can be reliably predicted based on the known structure.
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Table 2: Predicted Spectroscopic Data

Technique Expected Features

~8.0-7.2 ppm: Aromatic protons (3H,
complex multiplet pattern due to F-H and
H-H coupling).~4.4 ppm: Quartet (2H) from

IH NMR the ethyl ester -OCH2CH3.~3.9 ppm:
Singlet (3H) from the methoxy -OCHs
group.~1.4 ppm: Triplet (3H) from the ethyl
ester -OCH2CHzs.

~185-195 ppm: Ketone carbonyl (C=0).~160-
165 ppm: Ester carbonyl (O-C=0).~160-165
ppm (with C-F coupling): Aromatic C-F.~110-140

13C NMR
ppm: Other aromatic carbons.~62 ppm: Ethyl
ester -OCH2CHs.~56 ppm: Methoxy -OCHs.~14
ppm: Ethyl ester -OCH2CHs.
~1730 cm~*; Strong C=0 stretch (ester).~1680
cm~1; Strong C=0 stretch (aromatic

IR Spectroscopy ketone).~1600 cm~1: C=C stretch

(aromatic).~1250 cm~1: C-O stretch (ester and
ether).~1100 cm~*: C-F stretch.

| Mass Spec. (El) | m/z 226: Molecular ion peak [M]*.m/z 181: [M - OEt]*.m/z 153: [M -
COOEt]™. |

Protocol 2: Standard Analytical Workflow

e Mass Spectrometry: Initially, obtain a low-resolution mass spectrum to confirm the molecular
weight (226.20 g/mol ).[2] High-resolution mass spectrometry (HRMS) should be used to
confirm the elemental formula (C11H11FOa).

« Infrared Spectroscopy: Acquire an IR spectrum to verify the presence of the key functional
groups.[3] The presence of two distinct carbonyl peaks around 1730 and 1680 cm~1tis a
critical diagnostic check.
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 NMR Spectroscopy: Perform *H and 3C NMR spectroscopy for full structural elucidation.[4]
The integration and splitting patterns in the *H NMR must match the proposed structure (e.qg.,
a 2H quartet and a 3H triplet for the ethyl group).[4] The 13C NMR confirms the number of
unique carbon environments and their electronic nature.

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 5-fluoro-2-methoxybenzoylformate lies in the reactivity of its a-
ketoester functionality. This moiety contains two adjacent electrophilic centers, making it a
versatile precursor for various chemical transformations, especially in the synthesis of
heterocyclic compounds.

Caption: Key reactive sites on Ethyl 5-fluoro-2-methoxybenzoylformate.
Key Reactions:

» Nucleophilic Addition: The ketone carbonyl is highly susceptible to attack by nucleophiles
(e.g., Grignard reagents, organolithiums), leading to the formation of a-hydroxy esters.

» Condensation Reactions: It can undergo condensation with binucleophilic reagents (e.g.,
hydrazines, ureas, amidines) to construct five- or six-membered heterocyclic rings, a
common strategy in medicinal chemistry.

o Reduction: Selective reduction of the ketone is possible, yielding the corresponding a-
hydroxy ester, a valuable chiral building block if the reduction is performed asymmetrically.

Given that its precursor is used in the synthesis of Pirtobrutinib, this molecule is likely a key
intermediate for constructing a core heterocyclic scaffold or for introducing a specific side chain
required for biological activity.[1]

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for Ethyl 5-fluoro-2-
methoxybenzoylformate. Therefore, its hazard profile must be inferred from structurally
related compounds like 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methoxybenzaldehyde.

[SI61[7]
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Table 3: Inferred Hazards and Precautions

L Recommended Source (by
Hazard Class Description .
Precaution analogy)
Wear impervious
gloves (e.g., nitrile)
) o Causes skin and a lab coat.
Skin Irritation L [51[61[7]
irritation. Wash hands
thoroughly after
handling.
) Wear tightly fitting
o Causes serious eye
Eye Irritation o safety goggles or a [516]1[7]
irritation.
face shield.

| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or a

chemical fume hood. Avoid breathing vapor or mist. |[5][6][7] |

Protocol 3: Safe Handling and Storage

Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-
retardant lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or
NIOSH (US) standards.[5]

Engineering Controls: All manipulations should be conducted inside a certified chemical
fume hood to minimize inhalation exposure.

Spill Response: In case of a minor spill, absorb the material with an inert substance (e.g.,
vermiculite, sand) and place it in a sealed container for disposal.[8] Avoid generating dust or
aerosols.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place
away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

Disposal: Dispose of waste material at an approved waste disposal plant in accordance with
local, state, and federal regulations.[5]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.echemi.com/sds/5-fluoro-2-methoxybenzoicacid-pid_Seven22626.html
https://www.fishersci.com/store/msds?partNumber=AAH3238903&productDescription=5-FLRO-2-METHOXYBENZOIC+AC+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.co.uk/store/msds?partNumber=11440558&productDescription%3D5-FLUORO-2-METHOXYBENZALDEHYDE%2C+98%25%2C1G&countryCode=GB&language=en
https://www.echemi.com/sds/5-fluoro-2-methoxybenzoicacid-pid_Seven22626.html
https://www.fishersci.com/store/msds?partNumber=AAH3238903&productDescription=5-FLRO-2-METHOXYBENZOIC+AC+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.co.uk/store/msds?partNumber=11440558&productDescription%3D5-FLUORO-2-METHOXYBENZALDEHYDE%2C+98%25%2C1G&countryCode=GB&language=en
https://www.echemi.com/sds/5-fluoro-2-methoxybenzoicacid-pid_Seven22626.html
https://www.fishersci.com/store/msds?partNumber=AAH3238903&productDescription=5-FLRO-2-METHOXYBENZOIC+AC+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.co.uk/store/msds?partNumber=11440558&productDescription%3D5-FLUORO-2-METHOXYBENZALDEHYDE%2C+98%25%2C1G&countryCode=GB&language=en
https://www.echemi.com/sds/5-fluoro-2-methoxybenzoicacid-pid_Seven22626.html
https://store.apolloscientific.co.uk/storage/msds/PC10377_msds.pdf
https://www.3wpharm.com/product/70108.html
https://www.fishersci.com/store/msds?partNumber=AAH3238903&productDescription=5-FLRO-2-METHOXYBENZOIC+AC+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/5-fluoro-2-methoxybenzoicacid-pid_Seven22626.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Conclusion

Ethyl 5-fluoro-2-methoxybenzoylformate is a highly functionalized building block with
significant potential in synthetic organic and medicinal chemistry. Although detailed public data
IS scarce, its properties, reactivity, and synthesis can be reliably inferred from its structure and
the known applications of its precursors. Its role as a likely intermediate in the synthesis of
complex pharmaceutical agents like Pirtobrutinib underscores its importance. This guide
provides the foundational knowledge for researchers to handle, analyze, and utilize this
compound effectively and safely in their development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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